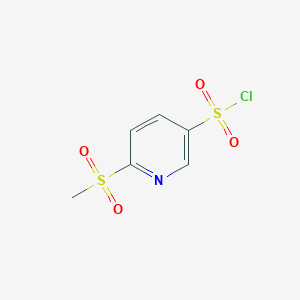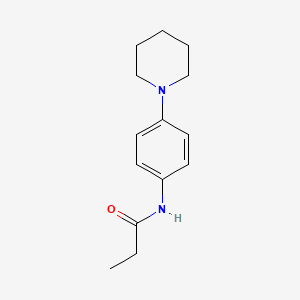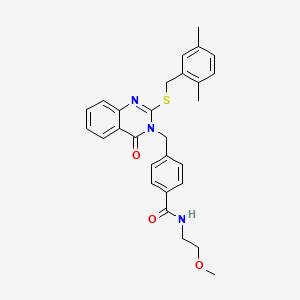![molecular formula C23H20ClNOS B2910677 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone CAS No. 866049-16-3](/img/structure/B2910677.png)
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone (4-CPMPPA) is a novel compound synthesized by the condensation of 4-chlorophenylsulfanylmethyl chloride and 4-methylphenylphenylacetone. This compound has attracted a great deal of attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. It is thought to interact with other molecules through the formation of hydrogen bonds and electrostatic interactions. Additionally, it is believed to be involved in the formation of new bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been reported to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been reported to have a beneficial effect on the nervous system. It has also been studied for its potential therapeutic effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone has several advantages for laboratory experiments. It is a stable compound and is easily synthesized in large quantities. Additionally, it is relatively non-toxic and is not a known carcinogen. However, it is important to note that this compound has a limited shelf life and should be stored in a cool, dry place. Additionally, it is not soluble in water and should be stored in an organic solvent such as ethanol or methanol.
Direcciones Futuras
The future directions for 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone research are numerous. It has been studied for its potential applications in organic synthesis, polymer synthesis, and metal-catalyzed reactions. Additionally, it has been studied for its potential therapeutic applications in the treatment of neurological disorders, Alzheimer’s disease, and Parkinson’s disease. Additionally, its potential applications in the production of new materials and its potential antioxidant, anti-inflammatory, and anti-cancer properties are being explored. Finally, its potential applications in the development of new drugs and its potential interactions with other molecules are being studied.
Métodos De Síntesis
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone is synthesized through the condensation of 4-chlorophenylsulfanylmethyl chloride and 4-methylphenylphenylacetone. This reaction is performed in the presence of a base such as potassium carbonate, sodium hydroxide, or sodium bicarbonate. The reaction is then heated at a temperature of 70 to 80°C for two to three hours. The reaction product is then isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone has been studied for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in metal-catalyzed reactions. It has also been used in the production of bioactive compounds such as antibiotics and drugs. Additionally, it has been studied for its potential use in the development of new materials and as a catalyst in the production of polymers.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNOS/c1-16-7-11-19(12-8-16)25-22(17-5-3-2-4-6-17)21(23(25)26)15-27-20-13-9-18(24)10-14-20/h2-14,21-22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZGUIFODBXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,10-dimethyl-N-(3-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2910594.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide](/img/structure/B2910599.png)

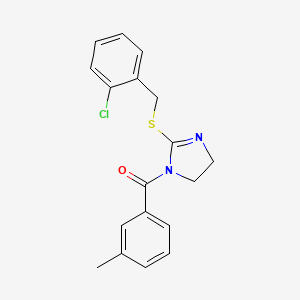
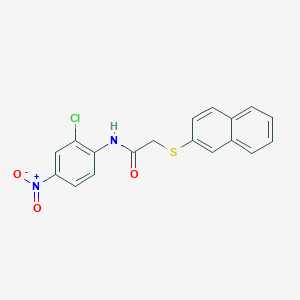
![methyl 5-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B2910606.png)
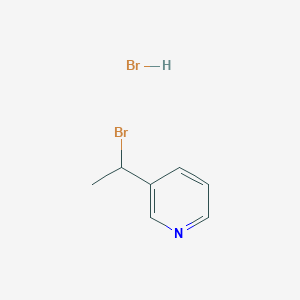
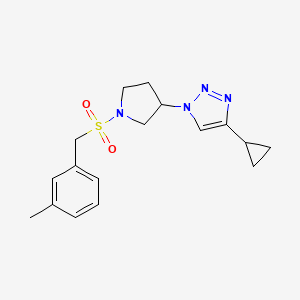
![2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate](/img/structure/B2910611.png)
